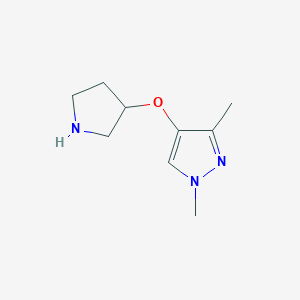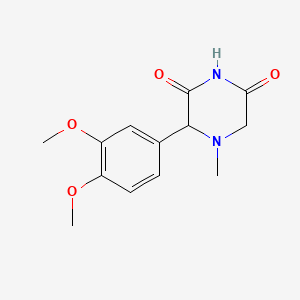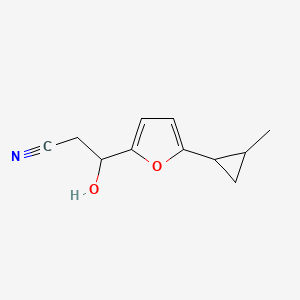![molecular formula C10H12N2OS B13599615 3-(Benzo[d]thiazol-2-yloxy)propan-1-amine](/img/structure/B13599615.png)
3-(Benzo[d]thiazol-2-yloxy)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzo[d]thiazol-2-yloxy)propan-1-amine is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic aromatic compounds containing both sulfur and nitrogen atoms in their structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d]thiazol-2-yloxy)propan-1-amine typically involves the reaction of benzo[d]thiazol-2-ol with 3-chloropropan-1-amine. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of benzo[d]thiazol-2-ol is replaced by the amine group of 3-chloropropan-1-amine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzo[d]thiazol-2-yloxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzothiazole derivatives with different functional groups.
Applications De Recherche Scientifique
3-(Benzo[d]thiazol-2-yloxy)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is investigated
Propriétés
Formule moléculaire |
C10H12N2OS |
|---|---|
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
3-(1,3-benzothiazol-2-yloxy)propan-1-amine |
InChI |
InChI=1S/C10H12N2OS/c11-6-3-7-13-10-12-8-4-1-2-5-9(8)14-10/h1-2,4-5H,3,6-7,11H2 |
Clé InChI |
POKGPLVICILPOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)OCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-ol](/img/structure/B13599546.png)


amino}propanoicacidhydrochloride](/img/structure/B13599557.png)







![5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrochloride](/img/structure/B13599595.png)

